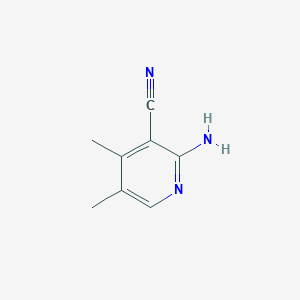

2-Amino-4,5-dimethylnicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

2-amino-4,5-dimethylpyridine-3-carbonitrile |

InChI |

InChI=1S/C8H9N3/c1-5-4-11-8(10)7(3-9)6(5)2/h4H,1-2H3,(H2,10,11) |

InChI Key |

MFHMDGUYIOFEIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1C)C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4,5 Dimethylnicotinonitrile and Its Analogues

Precursor Chemistry and Starting Materials

Utilization of Aldehydes, Ketones, and Acetophenones

A cornerstone of the synthesis of 2-aminonicotinonitrile analogs, specifically 2-amino-3-cyanopyridines, involves the versatile reactivity of aldehydes, ketones, and acetophenones. mdpi.comnih.gov In a common two-step approach, an aldehyde and an acetophenone (B1666503) first undergo a base-catalyzed Claisen-Schmidt condensation to form a chalcone (B49325) intermediate. mdpi.com This α,β-unsaturated ketone then serves as a key building block for the subsequent cyclization step.

Alternatively, a one-pot, four-component reaction can be employed, bringing together an aldehyde, a ketone (such as acetophenone), malononitrile (B47326), and a source of ammonia (B1221849), typically ammonium (B1175870) acetate (B1210297). nih.gov This convergent approach streamlines the synthesis by eliminating the need to isolate the intermediate chalcone. The ketone provides the carbon backbone that will become positions 4 and 5 of the pyridine (B92270) ring. For the specific synthesis of 2-Amino-4,5-dimethylnicotinonitrile, butan-2-one would serve as the appropriate ketone precursor, providing the two methyl groups at the desired positions.

Role of Malononitrile and Ammonium Acetate

Malononitrile is a crucial reagent in these syntheses, serving as the source of both the nitrile group at C3 and the amino group at C2 of the final pyridine ring. mdpi.comnih.gov Its active methylene (B1212753) group readily participates in Knoevenagel condensation with the carbonyl group of the aldehyde or ketone, initiating the reaction cascade. wikipedia.org

Ammonium acetate plays a dual role in the reaction. It functions as the nitrogen source for the formation of the pyridine ring and also acts as a catalyst. mdpi.comnih.govnih.gov In the reaction mechanism, it is believed to react with the ketone to form an enamine intermediate, which then undergoes a Michael addition with the arylidene malononitrile (formed from the aldehyde and malononitrile). nih.gov Subsequent cyclization, isomerization, and aromatization lead to the final 2-aminonicotinonitrile product. nih.gov

Specific Precursors for this compound Derivations

The synthesis of specifically substituted 2-aminonicotinonitrile derivatives is achieved by selecting the appropriate precursor molecules. For the target compound, This compound , the key precursors in a one-pot synthesis would be:

| Precursor | Role in Final Structure |

| Butan-2-one | Provides the C4 and C5 atoms and their respective methyl substituents. |

| Malononitrile | Provides the C2 (with amino group), C3 (with nitrile group), and C6 atoms. |

| Ammonium Acetate | Acts as the nitrogen source for the pyridine ring and as a catalyst. |

For the synthesis of various analogs, a wide array of substituted aldehydes and ketones can be utilized, leading to a diverse library of 2-aminonicotinonitrile derivatives. For instance, the use of different aromatic aldehydes and acetophenones leads to the formation of 2-amino-4,6-diphenylnicotinonitrile and its derivatives. mdpi.com Similarly, using cyclic ketones like 1,3-cyclohexanedione (B196179) can lead to tetrahydro-1-benzopyran-3-carbonitriles. researchgate.net

Modern Synthetic Advancements and Green Chemistry Protocols

Recent advancements in synthetic chemistry have focused on improving the efficiency and environmental friendliness of these reactions. These modern approaches often lead to higher yields, shorter reaction times, and easier work-up procedures.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 2-aminonicotinonitrile derivatives. rsc.orgresearchgate.netmdpi.com The use of microwave energy can significantly reduce reaction times from hours to minutes and often results in improved yields compared to conventional heating methods. rsc.orgresearchgate.net This rapid and efficient heating is applicable to both solvent-based and solvent-free reaction conditions. For example, the synthesis of 2-amino-3-cyanopyridines from arylidenemalanonitriles and ketones in the presence of ammonium acetate is greatly enhanced under microwave irradiation. rsc.org

Solvent-Free Conditions

Performing reactions under solvent-free, or neat, conditions is a key principle of green chemistry, as it reduces waste and avoids the use of potentially toxic and volatile organic solvents. The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been successfully achieved under solvent-free conditions, often in conjunction with microwave irradiation or the use of solid-supported catalysts. nih.govrsc.orgresearchgate.net These reactions are not only more environmentally benign but also offer advantages in terms of simplicity of the experimental setup and product isolation. nih.govresearchgate.net

Catalytic Methodologies

The development of novel and efficient catalysts is at the forefront of modern synthetic chemistry. For the synthesis of 2-aminonicotinonitrile and its analogs, a variety of catalytic systems have been explored to enhance reaction rates and selectivity.

| Catalyst Type | Examples | Advantages |

| Nanocatalysts | Copper iodide on alumina (B75360) (CuI@Al2O3) researchgate.net, Layered double hydroxides (LDHs) nih.gov, Nanostructured diphosphate (B83284) (Na2CaP2O7) mdpi.com, Superparamagnetic iron oxide nanoparticles orgchemres.org | High surface area, high catalytic activity, reusability, and often compatible with green reaction conditions. |

| Organocatalysts | L-proline organic-chemistry.org, Cinchona-based squaramide mdpi.com | Metal-free, low toxicity, and can be used for asymmetric synthesis to produce chiral molecules. |

| Phase Transfer Catalysts | Tetrabutylammonium bromide researchgate.net | Facilitates reactions between reactants in different phases, particularly useful in aqueous media. |

These catalytic methods offer significant advantages, including mild reaction conditions, high yields, and the ability to recycle and reuse the catalyst, which further contributes to the sustainability of the synthetic process. nih.govresearchgate.netorgchemres.org

Chemical Reactivity and Transformations of 2 Amino 4,5 Dimethylnicotinonitrile

Reactions Involving the 2-Amino Group

The 2-amino group of 2-Amino-4,5-dimethylnicotinonitrile is a key site for reactions such as acylation, alkylation, and reductive alkylation, enabling the introduction of various substituents.

Acylation and Alkylation Reactions

The nucleophilic nature of the 2-amino group facilitates its reaction with acylating and alkylating agents. Acylation, for instance, can be achieved using acid chlorides or anhydrides, leading to the corresponding N-acyl derivatives. Similarly, alkylation with alkyl halides introduces alkyl groups onto the amino nitrogen.

Reductive Alkylation Pathways

Reductive amination, also known as reductive alkylation, provides a versatile method for the N-alkylation of the 2-amino group. organic-chemistry.org This reaction typically involves the treatment of the amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. organic-chemistry.org The initial reaction between the amine and the carbonyl compound forms an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. organic-chemistry.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) being a common choice due to its mild and selective nature. organic-chemistry.org

Transformations of the Nitrile Functionality

The nitrile group of this compound is a versatile functional group that can undergo hydrolysis, reduction, and addition of organometallic reagents to yield a range of important chemical entities.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield carboxylic acid derivatives. chemistrysteps.comlumenlearning.com In the presence of aqueous acid, the nitrile is converted to a carboxylic acid. chemistrysteps.comlumenlearning.com The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed. chemistrysteps.comlumenlearning.comyoutube.com Careful control of reaction conditions can sometimes allow for the isolation of the amide as the final product. youtube.com

Under basic conditions, hydrolysis of the nitrile initially produces a carboxylate salt, which upon acidification yields the carboxylic acid. chemistrysteps.com This transformation also proceeds via an amide intermediate. chemistrysteps.com

Table 1: Hydrolysis of Nitriles

| Conditions | Intermediate | Final Product |

|---|---|---|

| Acidic (H₃O⁺) | Amide | Carboxylic Acid |

Reductions to Amine or Aldehyde functionalities

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed. wikipedia.org

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. libretexts.orgchemguide.co.uk The reaction typically occurs in an ethereal solvent, followed by an aqueous workup. chemguide.co.uk Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum, is another widely used method for this transformation. wikipedia.orgchemguide.co.uk

Table 2: Common Reagents for Nitrile Reduction to Amines

| Reagent | Description |

|---|---|

| Lithium aluminum hydride (LiAlH₄) | A strong, non-catalytic reducing agent that provides excellent yields of primary amines. libretexts.orgchemguide.co.uk |

| Catalytic Hydrogenation (H₂/catalyst) | An economical method using catalysts like Raney nickel, palladium, or platinum. wikipedia.org |

| Diisopropylaminoborane | Reduces a variety of nitriles in the presence of a catalytic amount of lithium borohydride. organic-chemistry.orgnih.gov |

Reduction to Aldehydes: The reduction of a nitrile to an aldehyde requires milder reducing agents that can stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. wikipedia.org Diisobutylaluminum hydride (DIBAL-H) is a commonly used reagent for this purpose. libretexts.org The reaction is typically carried out at low temperatures, and the intermediate imine is hydrolyzed during aqueous workup. libretexts.org Another approach involves the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.org More recent methods include the use of Raney nickel in the presence of refluxing formic acid or a combination of sodium hydride and zinc chloride. organic-chemistry.orgresearchgate.net

Table 3: Reagents for Nitrile Reduction to Aldehydes

| Reagent | Description |

|---|---|

| Diisobutylaluminum hydride (DIBAL-H) | A hydride reagent that forms a Lewis acid-base adduct with the nitrile, allowing for controlled reduction to the imine, which is then hydrolyzed. libretexts.org |

| Raney Nickel and Formic Acid | The iminium formate (B1220265) salt formed is relatively stable and yields the aldehyde upon aqueous workup. researchgate.net |

Organometallic Additions to Ketone Derivatives

The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the nitrile group provides a valuable route to ketones. masterorganicchemistry.comyoutube.com The reaction proceeds via the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile, forming an imine intermediate after an initial addition. masterorganicchemistry.comyoutube.com This intermediate is then hydrolyzed in a subsequent aqueous acid workup step to yield the corresponding ketone. masterorganicchemistry.comyoutube.comnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Lithium aluminum hydride |

| Diisobutylaluminum hydride |

| Raney nickel |

| Palladium |

| Platinum |

| Sodium borohydride |

| Diisopropylaminoborane |

| Lithium borohydride |

| Ammonia (B1221849) borane |

| Tin(II) chloride |

| Hydrochloric acid |

| Formic acid |

| Sodium hydride |

| Zinc chloride |

| Grignard reagents |

Cycloaddition and Condensation Reactions

Cycloaddition and condensation reactions are fundamental to the synthetic utility of this compound, providing pathways to complex molecular architectures. A condensation reaction involves the joining of two molecules to form a larger one, typically with the elimination of a small molecule like water. libretexts.org These reactions are pivotal for building fused ring systems.

Formation of Fused Heterocyclic Systems (e.g., Pyrimidines, Naphthyridines, Thienopyridines)

The reactive amino and cyano groups of 2-aminonicotinonitrile derivatives are ideally positioned for annulation reactions, leading to the formation of various fused heterocycles. These reactions are of significant interest as the resulting bicyclic and polycyclic systems are often found in biologically active compounds. ijpsr.com

Pyrimidines: Fused pyrimidine (B1678525) rings can be constructed by reacting 2-amino-3-cyanopyridine (B104079) scaffolds with various one-carbon reagents. For instance, treatment with formamide (B127407) leads to the formation of pyrido[2,3-d]pyrimidines. researchgate.net Similarly, condensation with urea (B33335) or thiourea (B124793) can yield the corresponding pyrimidinone or thione derivatives. These cyclization reactions capitalize on the nucleophilicity of the amino group and the electrophilic nature of the nitrile carbon upon activation.

Naphthyridines: The synthesis of naphthyridines (diaza-naphthalenes) from 2-aminonicotinonitrile precursors is also a known transformation. These reactions often involve condensation with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization to form the second pyridine (B92270) ring.

Thienopyridines: The synthesis of thieno[2,3-b]pyridines, which are thiophene (B33073) rings fused to a pyridine ring, often starts from a substituted thiophene precursor. The Gewald reaction is a classic and versatile method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netarkat-usa.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The resulting 2-aminothiophene-3-carbonitrile (B183302) can then undergo further reactions to form fused systems like thieno[2,3-d]pyrimidines. arkat-usa.org While starting from a pyridine to form a thienopyridine is less direct, the reactivity principles of the 2-amino-3-cyanopyridine moiety are similar to those of 2-aminothiophene-3-carbonitriles, allowing them to be used in the synthesis of other fused systems like pyridothienopyrimidines. nih.gov

Table 1: Examples of Fused Heterocycle Formation from Aminonitrile Precursors This table presents reactions of precursors with similar functional groups to this compound.

| Starting Material Class | Reagent(s) | Fused System Formed | Reference(s) |

|---|---|---|---|

| 2-Amino-3-cyanopyridine | Formamide | Pyrido[2,3-d]pyrimidine (B1209978) | researchgate.net |

| 2-Amino-3-cyanopyridine | Urea / Thiourea | Pyrido[2,3-d]pyrimidin-4(3H)-one / thione | N/A |

| 2-Aminothiophene-3-carbonitrile | N/A | Thieno[2,3-d]pyrimidine | arkat-usa.org |

| 3-Aminothieno[2,3-b]pyridine | Aryl isothiocyanates | Substituted Thienopyridines | sapub.org |

Reactions with Carbonyl Compounds and Other Electrophiles

The primary amino group in this compound is a potent nucleophile, readily reacting with a range of electrophiles, most notably carbonyl compounds such as aldehydes and ketones.

The reaction with aldehydes and ketones typically proceeds via a condensation mechanism to form an imine, also known as a Schiff base. libretexts.orglibretexts.org This reaction is often catalyzed by acid and is reversible. libretexts.org The reaction's rate is sensitive to pH; it is generally fastest around a pH of 5. At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there isn't enough acid to protonate the hydroxyl intermediate to facilitate water elimination. libretexts.orglibretexts.org

These imine intermediates can be valuable for further synthetic transformations or serve as the final target compounds. For instance, the reaction of various aminopyridines with aldehydes or ketones in ethanol, often with a catalytic amount of acetic acid and refluxing for several hours, is a standard method for preparing Schiff bases. researchgate.net

Beyond simple carbonyls, the amino group can react with other electrophiles. For example, reactions with isothiocyanates can yield thiourea derivatives, which can then be used in further cyclization reactions. sapub.org Reaction with α-haloketones can lead to the formation of fused imidazole (B134444) rings, such as imidazo[1,2-a]pyridines, through an initial nucleophilic substitution followed by intramolecular cyclization. rsc.org

Table 2: Reactions of Aminopyridine Derivatives with Electrophiles This table presents reactions of precursors with similar functional groups to this compound.

| Amine Reactant | Electrophile | Reaction Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Substituted Aminopyridine | Aldehyde or Ketone | Ethanol, catalytic acetic acid, reflux | Schiff Base (Imine) | researchgate.net |

| 2-Aminopyridine (B139424) | α-Haloketone | N/A | Imidazo[1,2-a]pyridine | rsc.org |

| 3-Aminothieno[2,3-b]pyridine | Aryl isothiocyanate | N/A | N-Aryl-N'-(thieno[2,3-b]pyridin-3-yl)thiourea | sapub.org |

Derivatization at Pyridine Ring Positions (C4, C5, C6)

Further functionalization of the this compound core can be explored by targeting the pyridine ring itself. The existing substituents significantly influence the reactivity of the remaining positions. The C4 and C5 positions are already occupied by methyl groups. Therefore, derivatization would focus on reactions involving these methyl groups or the unsubstituted C6 position.

Reactivity of the C6 Position: The C6 position of the pyridine ring is an potential site for electrophilic substitution, although the electron-donating amino group primarily directs electrophiles to the ortho (C3, already substituted) and para (C5, already substituted) positions. However, under certain conditions, functionalization at the C6 position might be achievable. Direct C-H functionalization of pyridines is a challenging but rapidly developing field in organic chemistry that could offer routes to C6-substituted products.

Reactivity of the C4 and C5 Methyl Groups: The methyl groups at the C4 and C5 positions also offer handles for further transformations. While typically less reactive than the pyridine ring itself towards electrophiles, they can undergo radical reactions, such as halogenation under free-radical conditions (e.g., using N-bromosuccinimide). The resulting halomethylpyridines would be valuable intermediates for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. Furthermore, oxidation of the methyl groups to carboxylic acids or aldehydes could be possible using strong oxidizing agents, providing another avenue for derivatization.

Table 3: Potential Derivatization Reactions on the Pyridine Ring This table outlines plausible, though not explicitly documented for this specific compound, derivatization strategies based on general pyridine chemistry.

| Position(s) | Reaction Type | Potential Reagent(s) | Potential Product |

|---|---|---|---|

| C4-CH₃, C5-CH₃ | Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | 4,5-bis(bromomethyl)-2-aminonicotinonitrile |

| C4-CH₃, C5-CH₃ | Oxidation | KMnO₄, heat | 2-Amino-3-cyanopyridine-4,5-dicarboxylic acid |

| C6-H | Electrophilic Aromatic Substitution | Nitrating mixture (HNO₃/H₂SO₄) | 2-Amino-6-nitro-4,5-dimethylnicotinonitrile |

Structural Modifications and Design of Derivatives

Systematic Variation of Substituents on the Nicotinonitrile Core

Alterations to the substituents on the pyridine (B92270) ring of the nicotinonitrile core are a primary strategy for fine-tuning the molecule's electronic and steric properties.

The 4- and 5-positions of the 2-aminonicotinonitrile scaffold are key sites for introducing chemical diversity. While the parent compound features methyl groups, a variety of other alkyl and aryl groups can be installed. A common synthetic approach involves a one-pot, multi-component reaction. For instance, the synthesis of 2-amino-4,6-diphenylnicotinonitriles is achieved by reacting chalcones (derived from the condensation of acetophenones and aldehydes) with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297). beilstein-journals.org This methodology allows for the introduction of a wide range of substituted aryl groups at these positions.

One specific example is the synthesis of 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile, prepared by refluxing a mixture of acetophenone (B1666503), malononitrile, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), and ammonium acetate in ethanol. Current time information in Bangalore, IN. This demonstrates the feasibility of incorporating complex, functionalized aryl moieties. The flexibility of these synthetic routes suggests that groups like furan-2-yl and other heterocyclic or carbocyclic fragments could be similarly introduced by selecting the appropriate aldehyde and ketone precursors.

Table 1: Examples of Substituents at the 4- and 6-Positions of the 2-Aminonicotinonitrile Ring

| Position 4 Substituent | Position 6 Substituent | Synthetic Method | Reference |

| Phenyl | Phenyl | Chalcone (B49325) condensation with malononitrile | beilstein-journals.org |

| 4-Methoxyphenyl | 4-(substituted)phenyl | Reaction with N,N-dimethyl-N-' substituted phenyl formimidamide | nih.gov |

| 4-hydroxy-3,5-dimethoxyphenyl | Phenyl | One-pot reaction of acetophenone, malononitrile, and syringaldehyde | Current time information in Bangalore, IN. |

| Methyl | Methyl | Reaction of guanidine (B92328) nitrate (B79036) with acetylacetone | nih.gov |

Note: The numbering of substituents (e.g., 4- and 6- vs. 4- and 5-) may vary in the literature but refers to the positions adjacent to the amino and cyano groups on the pyridine ring.

Selective mono-N-alkylation of primary amines, including amino-heterocycles, can be challenging but has been achieved using various strategies. One method involves the use of amine hydrobromides and alkyl bromides under controlled conditions that selectively deprotonate the primary amine for reaction while keeping the newly formed, more nucleophilic secondary amine protonated to prevent further alkylation. mdpi.com Another approach utilizes heterogeneous catalysts for the N-alkylation of aminopyridines with alcohols or other alkylating agents. researchgate.net Furthermore, N-aminopyridinium salts can serve as precursors to pyridinium (B92312) ylides, which react with alkyl halides to achieve selective monoalkylation before the pyridinium moiety is cleaved. nih.gov Alkylation of related heterocyclic systems like 2-pyridones often yields a mixture of N- and O-alkylated products, with reaction conditions (e.g., choice of base and solvent) dictating the regioselectivity. researchgate.net Acylation of the 2-amino group can also be readily achieved using acyl chlorides in the presence of a base like pyridine. nih.gov

Strategies for Scaffold Diversity and Combinatorial Synthesis

To fully explore the therapeutic potential of the 2-Amino-4,5-dimethylnicotinonitrile core, strategies for generating scaffold diversity and employing combinatorial synthesis are paramount. These approaches allow for the systematic creation of large libraries of related compounds, increasing the probability of identifying molecules with desired biological activities.

One powerful strategy for achieving scaffold diversity is scaffold hopping . This involves replacing the central heterocyclic core of a known active compound with a different scaffold while aiming to retain or improve its biological activity. nih.govnih.govresearchgate.netresearchgate.net For this compound, the pyridine ring could be "hopped" to other heterocyclic systems such as pyrimidine (B1678525), pyrazine, or even non-aromatic rings, while maintaining key pharmacophoric features like the amino and nitrile (or a bioisosteric replacement) groups. nih.gov For example, replacing the pyridine core with a pyrimidine could lead to novel 2-aminopyrimidine (B69317) derivatives, a class of compounds known for a wide range of biological activities. nih.gov

Combinatorial synthesis provides a systematic and efficient way to generate large libraries of compounds based on a common scaffold. The functional groups on this compound, namely the amino group and the nitrile group, offer multiple points for diversification. A combinatorial library can be designed by reacting the starting material with a diverse set of building blocks.

For instance, the amino group can be acylated, alkylated, or used in the formation of ureas and sulfonamides with a variety of reagents. The nitrile group can be hydrolyzed to an amide or a carboxylic acid, or it can be converted to other heterocycles like triazoles or the previously mentioned oxadiazoles.

A representative combinatorial library design is outlined below:

Table 2: Representative Combinatorial Library Design from this compound

| Scaffold | R1 (at Amino Group) | R2 (from Nitrile Group) |

| 2-Amino-4,5-dimethylpyridine | Acyl, Alkyl, Aryl, Heteroaryl | -COOH, -CONH2, 1,3,4-Oxadiazole, 1,2,4-Triazole |

| Diverse set of carboxylic acids | ||

| Diverse set of alkyl halides | ||

| Diverse set of sulfonyl chlorides |

This approach allows for the rapid generation of a large number of structurally diverse molecules. High-throughput screening of these libraries can then identify "hit" compounds with promising biological activity, which can be further optimized in a lead development program. The use of mixture-based synthetic combinatorial libraries can further accelerate the discovery process by allowing the assessment of millions of compounds through the testing of a much smaller number of samples. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Pharmacophore Groups

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For derivatives of 2-aminonicotinonitrile, the core moiety itself is a key component of the pharmacophore. scilit.com The 2-aminopyridine (B139424) structure is recognized as a crucial element for various biological activities. nih.gov

Pharmacophore models have been developed by overlapping known active compounds to identify common structural features. scilit.com For instance, in the context of adenosine (B11128) A2A receptor antagonists, a pharmacophore model was designed by overlapping non-xanthine type antagonists. scilit.com These models often highlight the importance of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features. nih.gov The 2-amino group and the nitrogen atom in the pyridine (B92270) ring of the 2-aminonicotinonitrile scaffold frequently serve as key hydrogen bond acceptors or donors. mdpi.com The cyano group can also participate in these interactions. Furthermore, the aromatic pyridine ring contributes to the hydrophobic and aromatic interactions within the binding site of a target protein. nih.gov

Impact of Substituent Nature and Position on In Vitro Biological Activities

The biological activity of 2-aminonicotinonitrile derivatives can be significantly altered by the nature and position of substituents on the pyridine ring and the 2-amino group.

Substitutions at the C4, C5, and C6 positions of the 2-aminonicotinonitrile ring have a profound impact on the biological profile of the resulting compounds.

At the C4 and C6 positions: Research has shown that introducing substituents at the C4 and C6 positions can enhance certain biological activities. For example, in a series of 2-aminonicotinonitrile derivatives studied for their autophagy-inducing activity, substituents at the C4 and C6 positions were found to be beneficial. nih.gov Specifically, aryl groups at these positions have been investigated for their role in kinase inhibition and antiproliferative activity. mdpi.com The presence of a furan (B31954) group, as opposed to a phenyl group, at the C6 position has been shown to be advantageous for high affinity to the A2A adenosine receptor. scilit.com

At the C5 position: Conversely, substituents at the C5 position can have a detrimental effect on activity. In the same study on autophagy inducers, substituents at the C5 position were found to have an opposite, negative effect on the desired biological activity. nih.gov

The electronic and steric properties of these substituents play a crucial role. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the electron density of the pyridine ring and thereby affect its binding affinity to target proteins. mdpi.com

Table 1: Influence of Substituents on Biological Activity

| Position | Substituent Type | Effect on Activity | Biological Target/Activity |

|---|---|---|---|

| C4, C6 | Aryl/Alkyl | Enhancing | Autophagy-inducing activity nih.gov |

| C5 | Various | Detrimental | Autophagy-inducing activity nih.gov |

Modulation of Biological Activity through Chemical Modifications

Systematic chemical modifications of the 2-amino-4,5-dimethylnicotinonitrile scaffold have led to the development of compounds with tailored biological activities, particularly as adenosine receptor antagonists and kinase inhibitors.

Derivatives of 2-aminonicotinonitrile have emerged as potent antagonists of adenosine receptors, particularly the A1 and A2A subtypes. scilit.com The 2-aminonicotinonitrile core serves as a key scaffold for a new class of A2A adenosine receptor antagonists. scilit.com SAR studies have revealed that the affinity and selectivity for these receptors are highly dependent on the substitution pattern.

For A2A receptor antagonism, the presence of a furan ring at the C6 position is particularly favorable for high affinity. scilit.com For example, compounds with a furan-2-yl group at C6 have shown Ki values in the nanomolar range for the A2A receptor, with good selectivity over other adenosine receptor subtypes. scilit.com The nature of the substituent at the C4 position also plays a role in fine-tuning the affinity and selectivity.

Table 2: 2-Aminonicotinonitrile Derivatives as Adenosine Receptor Antagonists

| Compound | C4-Substituent | C6-Substituent | A2A Ki (nM) | A1 Ki (nM) |

|---|---|---|---|---|

| LUF6050 | Phenyl | Furan-2-yl | 1.4 | - |

| LUF6080 | 4-Methoxyphenyl | Furan-2-yl | 1.0 | - |

Data sourced from a study on 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. scilit.com

The 2-aminonicotinonitrile scaffold has also been utilized to develop inhibitors of various protein kinases, which are crucial targets in cancer therapy. mdpi.com

PIM-1 Kinase: Certain 2-amino-4,6-diphenylnicotinonitriles have demonstrated antiproliferative activity associated with PIM-1 kinase inhibition. mdpi.com A novel series of nicotinonitrile derivatives showed potent inhibitory activity against all three Pim kinase isoforms, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov

IKK-beta: The IκB kinase β (IKK-β) is another important target in inflammation and cancer. nih.gov While direct studies on this compound as an IKK-β inhibitor are limited, the broader class of 2-aminopyridine derivatives has been investigated for this purpose. The development of IKK-β inhibitors often involves creating structures that can interact with the ATP-binding pocket of the kinase. nih.gov The 2-aminopyridine core can serve as a scaffold to position functional groups that form key hydrogen bonds and hydrophobic interactions within this pocket.

Table 3: Kinase Inhibitory Activity of Nicotinonitrile Derivatives

| Compound Series | Target Kinase | Activity |

|---|---|---|

| 2-Amino-4,6-diphenylnicotinonitriles | PIM-1 | Antiproliferative activity mdpi.com |

Antioxidant Potency

The antioxidant potential of a chemical compound is its ability to neutralize harmful free radicals, thereby preventing oxidative stress-induced cellular damage. This activity is often quantified using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay, with results typically expressed as an IC50 value (the concentration of the compound required to inhibit 50% of the radical activity).

Without direct experimental data, a conclusive statement on the antioxidant potency of this compound cannot be made. Further research is necessary to elucidate its specific activity and compare it with other known antioxidants.

Other In Vitro Enzymatic or Receptor Modulations

The interaction of small molecules with enzymes and receptors is a cornerstone of drug discovery. Nicotinonitrile derivatives have been explored for their modulatory effects on various biological targets. For example, certain substituted nicotinonitriles have been reported to exhibit inhibitory activity against enzymes like Pim-1 kinase and tyrosine kinases, or to act as antagonists at receptors such as the A2A adenosine receptor. nih.gov

However, specific data detailing the in vitro enzymatic or receptor modulation profile of this compound is not available in the current body of scientific literature. The structural features of this compound, including the amino group at position 2 and the dimethyl substitution pattern, could potentially allow it to interact with a range of biological targets. To determine its specific modulatory activities, comprehensive screening against a panel of enzymes and receptors would be required.

Bioisosteric Replacement Strategies (e.g., S-Se bioisosterism)

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical and biological properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. This can lead to improved potency, selectivity, or pharmacokinetic properties.

One such strategy is the bioisosteric replacement of sulfur (S) with selenium (Se). This S-Se bioisosterism has been investigated in various heterocyclic compounds. While this strategy has been applied to some nicotinonitrile derivatives, there are no specific published examples of S-Se bioisosteric replacement being performed on this compound. Such a modification on the 2-amino group, for instance, by replacing it with a selenol or a related selenium-containing functional group, could potentially alter its biological activity. However, the synthesis and biological evaluation of such analogs have not been reported.

Mechanistic Investigations of Biological Activities in Vitro

Cellular Mechanisms of Action (In Vitro Models)

The in vitro evaluation of 2-aminonicotinonitrile derivatives has revealed a spectrum of cellular activities, primarily centered around their interactions with specific receptors and enzymes, as well as their ability to counteract oxidative stress.

Receptor Binding Assays

Derivatives of 2-aminopyridine (B139424), a core structure related to 2-Amino-4,5-dimethylnicotinonitrile, have been investigated for their affinity to various receptors. Notably, certain 2-aminopyridine derivatives have been identified as potential σ2 receptor antagonists. nih.gov These compounds exhibit high affinity for both σ1 and σ2 receptor subtypes. nih.gov The exploration of these interactions is crucial as the σ2 receptor is implicated in tumor therapy and diagnosis. nih.gov

Furthermore, studies on other classes of aminopyridine-containing compounds have demonstrated their potential to bind to a range of receptors, highlighting the promiscuous nature of this scaffold and the potential for developing selective ligands for various therapeutic targets.

Table 1: Receptor Binding Affinity of Selected 2-Aminopyridine Derivatives

| Compound/Derivative | Receptor Target | Binding Affinity (Ki) | Reference |

| 2-Aminopyridine Derivative | σ1 Receptor | High Affinity | nih.gov |

| 2-Aminopyridine Derivative | σ2 Receptor | High Affinity | nih.gov |

Note: Specific Ki values for a broad range of 2-aminopyridine derivatives are often proprietary or found within detailed medicinal chemistry publications.

Enzyme Inhibition Studies

Additionally, research on other substituted pyridines has revealed inhibitory activity against various enzymes, including urease and those involved in carbohydrate metabolism. nih.govnih.gov The mechanism of inhibition often involves the specific structural features of the pyridine (B92270) ring and its substituents, which can interact with the active site of the enzyme. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Aminopyridine and Nicotinonitrile Derivatives

| Compound/Derivative | Enzyme Target | IC50 Value | Reference |

| 2-Aminopyridine Derivative | c-Met Kinase | Varies (nanomolar to micromolar range) | nih.gov |

| Substituted Catechols (related to pyridine phenols) | Urease | Varies | nih.gov |

| N-acetylpyrrolidine derivatives (related structures) | α-glucosidase | 0.52 ± 0.02 mM | nih.gov |

| N-acetylpyrrolidine derivatives (related structures) | α-amylase | - | nih.gov |

Antioxidant Mechanisms (e.g., free radical scavenging, metal chelation, lipid peroxidation inhibition)

The antioxidant properties of aminopyridine and related heterocyclic compounds have been a subject of interest. mdpi.comresearchgate.netrsc.org The mechanisms by which these compounds exert their antioxidant effects are multifaceted and can include:

Free Radical Scavenging: Many aminopyridine derivatives can directly scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. mdpi.commdpi.com This activity is often attributed to the presence of the amino group and the electronic properties of the pyridine ring. mdpi.com

Metal Chelation: While not extensively studied for all derivatives, the nitrogen atoms in the pyridine ring and the amino group have the potential to chelate metal ions, which can otherwise catalyze the formation of reactive oxygen species.

Inhibition of Lipid Peroxidation: Some aminodiarylamines in the thieno[3,2-b]pyridine (B153574) series have been shown to inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. researchgate.net

The antioxidant activity is often influenced by the position and nature of substituents on the pyridine ring. researchgate.net For example, the presence of electron-donating groups can enhance the radical scavenging capacity. rsc.org

Molecular Interactions with Biological Targets (In Vitro)

Molecular modeling studies have been employed to understand the interactions between 2-aminopyridine derivatives and their biological targets at the molecular level. nih.gov For c-Met kinase inhibitors, these studies have revealed that the 2-aminopyridine moiety can form crucial hydrogen bonds with amino acid residues in the ATP-binding pocket of the enzyme. nih.gov The substituents on the pyridine ring play a significant role in determining the binding affinity and selectivity by engaging in additional hydrophobic and electrostatic interactions. nih.gov

Similarly, for σ2 receptor ligands, the orientation of the aminopyridine core within the receptor binding site is critical for achieving high affinity. nih.gov The specific interactions, which can include hydrogen bonds and van der Waals forces, dictate whether the compound acts as an agonist or an antagonist. nih.gov

Pathways Modulated by this compound Derivatives (e.g., Nrf2, NF-κB pathways)

While direct evidence for the modulation of specific cellular pathways by this compound is lacking, the known biological activities of related compounds suggest potential involvement in key signaling cascades.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Given the antioxidant properties observed for some aminopyridine derivatives, it is plausible that they could activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxifying enzymes.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity. The anti-inflammatory properties reported for some heterocyclic compounds suggest that derivatives of 2-aminonicotinonitrile could potentially modulate the NF-κB signaling cascade, thereby reducing the expression of pro-inflammatory cytokines and mediators. However, further research is required to substantiate these hypotheses for this compound specifically.

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and a protein at the atomic level.

In studies involving derivatives of 2-aminonicotinonitrile, molecular docking has been employed to predict their binding affinities and modes of interaction with various biological targets. For instance, derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) were designed and synthesized as potential inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. Molecular docking studies were crucial in understanding the structure-activity relationships of these compounds, revealing key binding interactions within the FGFR4 active site. researchgate.net

Similarly, molecular docking simulations of aza compounds, which share structural similarities with aminonicotinonitriles, with the heme-binding protein from Tannerella forsythia have been performed to explore their potential as antimicrobial agents. nih.gov These studies help in identifying compounds with favorable binding energies and interaction patterns, guiding the selection of candidates for further experimental validation. nih.gov For example, docking studies of various ligands with tubulin have shown binding energies comparable to known inhibitors, indicating their potential as anticancer agents. researchgate.net

The following table summarizes representative molecular docking data for related compounds, illustrating the range of binding energies observed for different ligands and protein targets.

| Ligand | Target Protein | Binding Energy (kcal/mol) |

| GTP (co-crystallized ligand) | Tubulin | -11.9309 |

| Paclitaxel | Tubulin | -8.9669 |

| Compound 5 | Tubulin | - |

| Compound 11 | Tubulin | - |

| Compound 12 | Tubulin | - |

| Amoxicillin | Heme binding protein | -6.5 |

| Aza Compound 1 | Heme binding protein | -5.2 to -8 |

| Aza Compound 2 | Heme binding protein | -5.2 to -8 |

| Aza Compound 3 | Heme binding protein | -5.2 to -8 |

| Aza Compound 4 | Heme binding protein | -5.2 to -8 |

| Aza Compound 5 | Heme binding protein | -5.2 to -8 |

| Aza Compound 6 | Heme binding protein | -5.2 to -8 |

Data sourced from multiple studies and may not be directly comparable due to different software and scoring functions used.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target, complementing the static picture offered by molecular docking. MD simulations can reveal the stability of the ligand-protein complex, conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction. nih.govbiorxiv.org

For example, MD simulations of peptide-based systems have been used to explore the conformational dynamics of channel assemblies, showing how fluctuations at the termini can lead to opening and closing events. nih.gov In the context of drug design, MD simulations can be used to assess the stability of a docked pose and to refine the binding mode. Studies on various protein-ligand complexes have demonstrated the utility of MD in understanding the dynamic behavior and stability of these systems over time. nih.govmdpi.comresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide fundamental insights into the electronic properties and reactivity of molecules. nih.govresearchgate.net

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and photophysical behavior. mdpi.com The HOMO-LUMO energy gap (ΔE) is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally indicates higher reactivity. nih.govresearchgate.net

For derivatives of 2-aminonicotinonitrile, such as 2-amino-4,6-diphenylnicotinonitriles, quantum chemical calculations have been used to determine their HOMO-LUMO energy gaps, electronegativity, and dipole moments. mdpi.com These calculations help to understand their electronic properties and potential as fluorescent sensors or anticancer agents. mdpi.com For example, a study on 2-amino 5-methyl pyridinium (B92312) salicylate (B1505791) reported a HOMO-LUMO energy gap of 2.0161 eV, indicating its potential for charge transfer interactions. malayajournal.org

The table below presents calculated electronic properties for a related aminonicotinonitrile derivative.

| Parameter | Value |

| EHOMO (eV) | 3.2969 |

| ELUMO (eV) | -1.2808 |

| Energy Gap (ΔE) (eV) | 2.0161 |

Calculated using the B3LYP/6-311++G method for 2-amino 5-methyl pyridinium salicylate. malayajournal.org

Quantum chemical calculations can also predict the reactivity of a molecule by identifying its most nucleophilic and electrophilic sites. The distribution of HOMO and LUMO orbitals indicates the regions of a molecule that are most likely to act as electron donors and acceptors, respectively. nih.gov This information is valuable for understanding reaction mechanisms and designing new synthetic routes. For instance, DFT studies have been employed to investigate the mechanism of reactions involving 2-amino-4,5-dihydrothiophene-3-carbonitriles, a related class of compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. nih.gov

QSAR studies have been successfully applied to various classes of compounds, including derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl, to develop models that can predict their anticancer activity. nih.gov These models are typically built using a set of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and lipophilic properties. nih.gov The predictive power of QSAR models is assessed through various validation techniques, including external validation and cross-validation. nih.gov

In Silico Prediction of Molecular Properties for Drug Design (e.g., lipophilicity)

In silico methods are extensively used in drug design to predict the pharmacokinetic properties of drug candidates, such as absorption, distribution, metabolism, and excretion (ADME). nih.govaichemist.eu Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter that influences a drug's absorption and distribution.

For various heterocyclic compounds, including those related to 2-aminonicotinonitrile, in silico tools are used to predict properties like lipophilicity, solubility, and potential for oral bioavailability. japsonline.com These predictions help in the early stages of drug discovery to identify compounds with favorable drug-like properties and to filter out those that are likely to have poor pharmacokinetic profiles. japsonline.com For example, studies on aza compounds have included the prediction of ADME properties and adherence to Lipinski's rule of five to assess their potential as drug candidates. nih.gov

Applications in Chemical Synthesis and Drug Discovery Pipelines

Role as Versatile Synthetic Intermediates and Building Blocks

In organic synthesis, 2-Amino-4,5-dimethylnicotinonitrile and its analogues are classified as heterocyclic building blocks. bldpharm.com These molecules are valuable as starting materials or intermediates because their functional groups can participate in a wide array of chemical reactions. The amino group can be acylated, alkylated, or serve as a nucleophile in condensation reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used in cyclization reactions to form new heterocyclic rings.

The pyridine (B92270) ring itself provides a stable aromatic core that can be further functionalized. This versatility allows chemists to construct a large number of derivative compounds from a single, readily available starting material. For instance, related 2-aminonicotinonitrile structures are used in one-pot multicomponent condensation reactions to generate highly functionalized pyridines. researchgate.net The synthesis of various triamino acid building blocks has also been developed from amino fatty acids, showcasing the utility of amino-functionalized precursors in creating novel molecular architectures. researchgate.net The strategic placement of the amino and nitrile groups facilitates the construction of fused ring systems, making it a key intermediate for complex heterocyclic scaffolds.

Contribution to Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) has become a powerful strategy in modern drug discovery for identifying lead compounds. researchgate.net This approach involves screening libraries of small, low-molecular-weight chemical fragments (typically <300 Da) to identify those that bind weakly but efficiently to a biological target. mdpi.com These initial "hits" are then optimized and grown or linked together to produce a high-affinity lead compound. researchgate.netnih.gov

This compound is an ideal candidate for inclusion in a fragment library. Its molecular structure is small and possesses key features that adhere to the "Rule of Three," a set of guidelines used to define fragment-like chemical space. mdpi.com The molecule contains hydrogen bond donors (the amino group) and acceptors (the nitrile nitrogen and pyridine ring nitrogen), which can form crucial interactions with protein targets.

The process of FBDD often involves breaking down known active molecules into their constituent fragments to identify key binding components (a deconstruction-reconstruction approach). nih.govexactelabs.com The nicotinonitrile core is a recognized scaffold in medicinal chemistry, and as a small fragment, this compound represents a fundamental piece of many larger, biologically active molecules. researchgate.net NMR spectroscopy techniques are often employed to screen these fragments against a target protein to detect binding. youtube.com The simplicity and functionality of this compound make it a valuable tool for exploring the binding pockets of therapeutic targets and serving as a starting point for lead optimization.

Development of Diverse Heterocyclic Scaffolds for Medicinal Chemistry

Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals, making the development of new heterocyclic scaffolds a central goal in medicinal chemistry. nih.gov The 2-aminonicotinonitrile framework is an exceptionally useful precursor for the synthesis of diverse and biologically relevant heterocyclic systems, particularly fused pyrimidines.

The adjacent amino and nitrile groups on the pyridine ring are perfectly positioned to undergo intramolecular or intermolecular cyclization reactions. A prominent example is the synthesis of pyrido[2,3-d]pyrimidines. By reacting 2-aminonicotinonitrile derivatives with reagents like dimethylformamide dimethylacetal (DMF-DMA), an intermediate amidine is formed, which can then be cyclized with ammonia (B1221849) to yield the fused bicyclic pyrido[2,3-d]pyrimidine (B1209978) system. nih.gov This scaffold is of significant interest in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities.

The versatility of the 2-aminonicotinonitrile core allows for the creation of a variety of heterocyclic structures, as detailed in the table below.

| Starting Scaffold | Reagents/Conditions | Resulting Heterocyclic Scaffold | Significance |

|---|---|---|---|

| 2-Aminonicotinonitrile Derivative | 1. DMF-DMA 2. Ammonia in Acetic Acid | Pyrido[2,3-d]pyrimidine | Core structure in various biologically active molecules. nih.gov |

| 2-Aminonicotinonitrile Derivative | Thiourea (B124793) | Thio-substituted Pyrido[2,3-d]pyrimidine | Introduces a sulfur atom, modifying physicochemical properties. nih.gov |

| Chalcones + Malononitrile (B47326) + Ammonium (B1175870) Acetate (B1210297) | Reflux in Ethanol | 2-Aminonicotinonitrile Core | Demonstrates a fundamental synthesis route to the core scaffold itself. mdpi.com |

| 2-Aminonicotinonitrile Derivative | Acetic Anhydride | Acylated aminopyridine | A simple derivatization to explore structure-activity relationships. nih.gov |

This ability to readily access complex, drug-like scaffolds from a relatively simple starting material underscores the importance of this compound and its analogues in diversity-oriented synthesis for drug discovery. mdpi.com

Precursor for Therapeutically Relevant Molecules

The nicotinonitrile scaffold is not only a building block for diverse structures but also a direct precursor to molecules with established therapeutic relevance. researchgate.net Derivatives of 2-aminonicotinonitrile have been investigated for a range of biological activities, with a notable focus on anticancer applications.

For example, a series of 2-amino-4,6-diphenylnicotinonitriles, which share the same core structure, were synthesized and evaluated for their cytotoxic effects. mdpi.com Several of these compounds demonstrated potent activity against human breast cancer cell lines (MCF-7 and MDA-MB-231), with one derivative showing greater potency than the established chemotherapy drug Doxorubicin. mdpi.com Similarly, other research has focused on synthesizing 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives which showed significant cytotoxicity against prostate and cervical cancer cell lines. researchgate.net These findings highlight the utility of the 2-aminonicotinonitrile scaffold as a template for developing new anticancer agents. The core structure is also found in molecules that act as PIM-1 kinase inhibitors and A2A adenosine (B11128) receptor antagonists, further demonstrating its therapeutic potential. mdpi.com

While this compound is a precursor to a variety of therapeutically relevant molecules, a review of the literature did not indicate its use as a direct precursor in the synthesis of vitamin compounds.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies

While classical methods for the synthesis of nicotinonitrile derivatives exist, future research should focus on the development of more efficient, sustainable, and versatile synthetic strategies. The exploration of one-pot, multi-component reactions (MCRs) presents a promising avenue, offering advantages such as reduced reaction times, simplified purification processes, and higher atom economy. researchgate.net For instance, a four-component coupling reaction using a ketone, aldehyde, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) has proven effective for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives and could be adapted for 2-Amino-4,5-dimethylnicotinonitrile. researchgate.net

Furthermore, the adoption of green chemistry principles is paramount. This includes the investigation of:

Novel Catalytic Systems: Research into heterogeneous nanocatalysts, such as copper nanoparticles on charcoal (Cu/C) or custom-designed magnetic H-bond catalysts, could lead to higher yields and allow for easy catalyst recovery and reuse. researchgate.netresearchgate.netresearchgate.net

Solvent-Free and Alternative Media: Conducting reactions under solvent-free conditions or in environmentally benign solvents like water minimizes hazardous waste. researchgate.net

Energy-Efficient Methods: The use of microwave or ultrasonic irradiation as energy sources can significantly accelerate reaction rates and improve yields compared to conventional heating. researchgate.net

These modern approaches not only enhance the environmental profile of the synthesis but also facilitate the creation of a diverse library of derivatives for further study.

Design of Advanced Derivatives with Enhanced Selectivity or Potency

The this compound core represents a valuable scaffold for medicinal chemistry. Future work should systematically explore the synthesis of advanced derivatives to enhance biological activity, whether as potential enzyme inhibitors, receptor antagonists, or other therapeutic agents. The strategic introduction of various functional groups at different positions on the nicotinonitrile ring can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, thereby influencing its potency and target selectivity.

Drawing inspiration from research on analogous heterocyclic systems, such as uracil (B121893) derivatives acting as HIV-1 reverse transcriptase inhibitors or diprolyl compounds as selective ACE inhibitors, a rational design approach can be applied. nih.govresearchgate.net For example, N-alkylation or substitution on the amino group could significantly alter the molecule's interaction with biological targets. nih.gov

| Modification Site | Potential Substituents | Desired Outcome |

|---|---|---|

| Amino Group (C2) | Alkyl chains, Aryl groups, Acetyl groups, Heterocycles | Modulate solubility, receptor binding, and metabolic stability. |

| Pyridine (B92270) Ring (C6) | Halogens (F, Cl, Br), Methoxy groups, Small alkyl groups | Alter electronic properties and target interaction. |

| Methyl Groups (C4, C5) | Trifluoromethyl, Larger alkyl groups, Cycloalkyl groups | Enhance lipophilicity and binding affinity through steric interactions. |

Deeper Elucidation of In Vitro Mechanistic Pathways

Identifying a compound with biological activity is only the first step; understanding its mechanism of action is crucial for further development. Future research must move beyond preliminary screening to perform in-depth in vitro studies to elucidate the specific molecular pathways through which this compound derivatives exert their effects.

This involves:

Target Identification: Identifying the specific enzymes, receptors, or other proteins that the compounds interact with. Techniques like equilibrium dialysis and fluorescence spectroscopy can be employed to study drug-protein interactions, as demonstrated in studies with bovine serum albumin. nih.gov

Enzyme Inhibition Kinetics: For derivatives showing potential as enzyme inhibitors, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) and to calculate inhibition constants (Kᵢ).

Cell-Based Assays: Investigating the effects of the compounds on cellular processes, such as cell cycle progression, apoptosis, and signal transduction pathways. For example, related thienopyrimidine compounds have been shown to induce cell cycle arrest in specific cancer cell lines.

Structure-Activity Relationship (SAR) Studies: Systematically correlating the structural modifications of the derivatives with their biological activity to build a comprehensive SAR profile. This knowledge is essential for guiding the design of more effective compounds. nih.gov

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating the discovery and optimization of novel compounds. Future research on this compound should fully integrate these approaches.

In Silico Screening and Docking: Molecular docking simulations can be used to predict how different derivatives bind to the active site of a target protein. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis, saving time and resources. researchgate.net This approach has been successfully used to design novel ACE inhibitors and HIV-1 RT inhibitors. nih.govresearchgate.net

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide insights into the electronic properties of the molecules, including HOMO-LUMO energy gaps and electrostatic potential maps. These calculations help in understanding the reactivity and intermolecular interactions of the compounds.

Predictive Modeling: Computational tools can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.net

The data generated from these computational studies must be continually validated through experimental synthesis and biological testing. This iterative cycle of design, prediction, synthesis, and testing is crucial for the rational development of advanced derivatives of this compound with optimized potency, selectivity, and drug-like properties.

Q & A

Q. What optimized synthetic routes are available for 2-amino-4,5-dimethylnicotinonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of substituted nicotinonitriles often involves regioselective methods. For example, the HC(OEt)₃ (triethyl orthoformate) procedure under acid catalysis enables selective functionalization of methyl groups in precursors like malononitrile derivatives . Key parameters include:

- Catalyst choice : Acidic conditions (e.g., HCl) favor methylene carbon reactivity, while basic conditions target methyl groups.

- Precursor modification : Starting with 1-methylpropylidenemalononitrile, bromination and dimethylation steps can yield 2-bromo-4,5-dimethylnicotinonitrile analogs .

- Yield optimization : Pilot studies report yields >80% when using cyclization reactions with sodium ethoxide and guanidine carbonate .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- Structural elucidation : Use -/-NMR to confirm amino and methyl substituents. Discrepancies in peak assignments (e.g., overlapping signals for methyl groups) can be resolved via 2D NMR (COSY, HSQC) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns ensures >99% purity. Contradictions in retention times may arise from solvent polarity or column aging; cross-validate with mass spectrometry (ESI-MS) .

- Thermal stability : Differential scanning calorimetry (DSC) confirms melting points (~99°C for related analogs) and decomposition thresholds .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use NIOSH/CEN-certified respirators (OV/AG/P99 or ABEK-P2) for aerosol protection and nitrile gloves for skin contact .

- Environmental controls : Avoid drainage contamination; use spill kits with inert adsorbents (e.g., vermiculite) .

- Toxicology : While acute toxicity data are limited, structural analogs show potential carcinogenicity (IARC Group 2B). Implement fume hoods and monitor airborne concentrations (<0.1 mg/m³) .

Advanced Research Questions

Q. How can regioselectivity challenges in nicotinonitrile functionalization be addressed for derivatives like this compound?

Methodological Answer: Regioselectivity in pyridine ring substitutions depends on electronic and steric factors:

- Electron-directing groups : The amino group at position 2 directs electrophiles to positions 4 and 5. Use DFT calculations to predict reactive sites and validate with X-ray crystallography .

- Steric hindrance : Methyl groups at positions 4 and 5 limit accessibility to position 6. Employ bulky reagents (e.g., tert-butyl hypochlorite) or microwave-assisted synthesis to enhance reaction efficiency .

Q. What mechanistic insights explain the biological inactivity of this compound in nitric oxide (NO) inhibition assays?

Methodological Answer:

- Structure-activity relationship (SAR) : Unlike active dichloropyrimidines (IC₅₀ = 2–36 μM), dimethylnicotinonitriles lack electron-withdrawing groups critical for NO synthase binding. Introduce chloro or nitro substituents via Vilsmeier–Haack reactions to enhance activity .

- Cellular uptake : LogP calculations (e.g., using MarvinSketch) indicate higher hydrophobicity in inactive analogs, reducing membrane permeability. Modify with hydrophilic moieties (e.g., sulfonamides) .

Q. How can contradictory stability data for this compound under varying pH conditions be reconciled?

Methodological Answer:

- pH-dependent degradation : At acidic pH (<3), protonation of the amino group accelerates hydrolysis. At neutral/basic pH, the compound is stable (t₁/₂ > 24 hrs). Validate via accelerated stability testing (40°C/75% RH) .

- Counterion effects : Hydrochloride salts (e.g., 2-((2-aminoethyl)thio)-4,6-dimethylnicotinonitrile HCl) exhibit enhanced stability compared to free bases. Characterize salt forms using XRD and TGA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.